molecular formula C13H20ClN B14712036 N-Methyl-1-benzylcyclopentylamine hydrochloride CAS No. 20937-46-6

N-Methyl-1-benzylcyclopentylamine hydrochloride

Cat. No.: B14712036
CAS No.: 20937-46-6
M. Wt: 225.76 g/mol
InChI Key: RSFUHPGJSGEIFI-UHFFFAOYSA-N
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Description

N-Methyl-1-benzylcyclopentylamine hydrochloride is a chemical compound with the molecular formula C13H19N.ClH. It is a derivative of cyclopentylamine, where the nitrogen atom is substituted with a benzyl group and a methyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-benzylcyclopentylamine hydrochloride typically involves the alkylation of cyclopentylamine. One common method includes the reaction of cyclopentylamine with benzyl chloride in the presence of a base such as sodium hydroxide, followed by methylation using methyl iodide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-benzylcyclopentylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include benzyl alcohol and cyclopentanone derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-benzylcyclopentylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-1-benzylcyclopentylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzylamine hydrochloride
  • N-Benzylcyclopentylamine
  • N-Methylcyclopentylamine

Uniqueness

N-Methyl-1-benzylcyclopentylamine hydrochloride is unique due to the presence of both a benzyl group and a methyl group on the nitrogen atom, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

20937-46-6

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

1-benzyl-N-methylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-14-13(9-5-6-10-13)11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3;1H

InChI Key

RSFUHPGJSGEIFI-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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